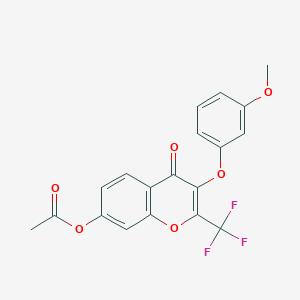

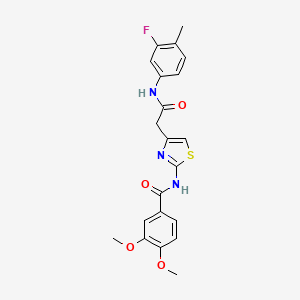

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of chromen, also known as isochromene, which is a heterocyclic chemical compound. It has a methoxyphenoxy group, a trifluoromethyl group, and an acetate group attached to the chromen structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as trifluoromethylation and reactions involving phenols .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group would add electron-withdrawing character, while the methoxyphenoxy and acetate groups would add electron-donating character .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the trifluoromethyl group could participate in radical reactions . The acetate group could undergo hydrolysis to form acetic acid and the corresponding alcohol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the acetate group could make it more polar .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

The study of novel polystyrene-supported TBD catalysts has unveiled their utility in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating a promising approach for the synthesis of 4-hydroxy-coumarin derivatives, which are crucial for various therapeutic agents. The catalysts exhibit high conversion yields and can be easily recovered and reused, highlighting their potential for sustainable and efficient organic synthesis processes (Alonzi et al., 2014).

Novel Heterocyclic Synthesis

Research into the phenolic oxidation of (Z)-1-Hydroxy-3-(3′-hydroxyphenyl)prop-2-enes has led to the development of a unique heterocyclic synthesis method for 8a-methoxy-2H,6H-chromen-6-ones. This process demonstrates a novel approach to heterocyclic synthesis, where the heteroatom is introduced from a side chain, offering a new pathway for the synthesis of chromene derivatives with potential applications in various fields of chemistry (Pelter et al., 1997).

Development of Chromenone-Crown Ethers

The synthesis of 3-phenyl chromenone-crown ethers presents a significant advancement in the field of supramolecular chemistry. These compounds have been synthesized from various precursors and have shown selective cation binding properties. This research opens new avenues for the development of crown ether-based sensors and selective ion transporters, which are critical for environmental monitoring and biomedical applications (Bulut & Erk, 2001).

Antibacterial Activity of Chromen-2-one Derivatives

The synthesis and evaluation of antibacterial activity of 4-hydroxy-chromen-2-one derivatives have revealed significant bacteriostatic and bactericidal properties against various bacterial strains. This research highlights the potential of chromen-2-one derivatives as promising candidates for developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Behrami & Dobroshi, 2019).

Synthesis of Pterocarpan-Type Heterocycles

Oxidative cycloadditions of phenols and electron-rich arenes have facilitated the synthesis of pterocarpans and carbapterocarpans. This method represents a novel strategy for the construction of complex heterocycles with significant implications in the synthesis of natural products and photochromic materials, showcasing the versatility of chromene derivatives in organic synthesis (Mohr et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O6/c1-10(23)26-13-6-7-14-15(9-13)28-18(19(20,21)22)17(16(14)24)27-12-5-3-4-11(8-12)25-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQPJDLWDINLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)

![N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide](/img/structure/B2923142.png)

![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

![8-methoxy-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)

![2-(methylsulfanyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2923159.png)

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2923162.png)